N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide” is a type of N-heterocyclic compound. These compounds have been shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Synthesis Analysis
The synthesis of these compounds involves a series of steps starting from commercially available substances. The process yields a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues .Molecular Structure Analysis
The structure of these compounds has been characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis
The structure-activity relationships (SAR) study showed that the sulfonamide functionality was important for PI3Kα inhibitory activity. The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques such as NMR and HRMS .Scientific Research Applications
Antiproliferative Agents
Research has identified novel sulfonamide derivatives, including those related to the thiazolo[5,4-b]pyridine framework, as potential antiproliferative agents. These compounds have been synthesized and evaluated for their activity against cancer cell lines, demonstrating significant inhibitory effects. Molecular docking studies further suggest these sulfonamides may target specific enzymes like carbonic anhydrase IX, often expressed in cancer cells, to exert their antiproliferative effects (Bashandy et al., 2014).
Antibacterial Evaluation
Another study focused on creating new heterocyclic compounds containing a sulfonamido moiety for potential use as antibacterial agents. These efforts yielded compounds with high activity levels, indicating the value of incorporating the sulfonamido group into antibacterial drug design (Azab et al., 2013).
Phosphoinositide 3-Kinase Inhibitors
Further research led to the design and synthesis of novel thiazolo[5,4-b]pyridine derivatives as potent phosphoinositide 3-kinase (PI3K) inhibitors. These compounds show significant inhibitory activity against PI3K enzymes, crucial for cell growth and proliferation, highlighting their potential in cancer therapy (Xia et al., 2020).
Fluorescent Probe for Thiophenols
A study developed a fluorescent probe based on sulfonamide derivatives for selectively discriminating thiophenols over aliphatic thiols. This application is important in chemical, biological, and environmental sciences for detecting toxic and biologically active compounds (Wang et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S3/c20-24(21,14-7-3-9-22-14)19-12-5-1-4-11(10-12)15-18-13-6-2-8-17-16(13)23-15/h1-10,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJJRZFKAFPTCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815136 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.